
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as Sulfasalazine, is a sulfonamide drug that is commonly used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The drug is composed of two components: sulfapyridine and 5-aminosalicylic acid. The two components work together to reduce inflammation in the body. Sulfasalazine has been used for more than 60 years and has been found to be effective in the treatment of IBD and RA.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is not fully understood. However, it is believed that the drug works by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 (IL-1). 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee also inhibits the activity of enzymes that are involved in the production of prostaglandins, which are known to be involved in inflammation.
Biochemical and Physiological Effects
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has been found to have a number of biochemical and physiological effects. The drug has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has also been found to inhibit the activity of enzymes that are involved in the production of prostaglandins. These effects result in a reduction in inflammation in the body.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has a number of advantages for lab experiments. The drug is readily available and is relatively inexpensive. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is also easy to administer and has a well-established safety profile. However, there are some limitations to the use of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee in lab experiments. The drug has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body. In addition, 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee can have variable effects on different cell types, which can make it difficult to interpret results from lab experiments.
Future Directions
There are a number of future directions for research on 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic targets for 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee. Finally, research is needed to better understand the mechanism of action of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee and its effects on different cell types. This information could lead to the development of new drugs that are more effective in the treatment of inflammatory conditions.
Conclusion
In conclusion, 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee is a sulfonamide drug that is commonly used in the treatment of IBD and RA. The drug has a well-established safety profile and has been found to be effective in reducing inflammation in the body. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has a number of advantages for lab experiments, but there are also some limitations to its use. Future research is needed to develop new formulations of the drug and to identify new therapeutic targets.
Synthesis Methods
The synthesis of 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee involves the reaction of sulfapyridine and 5-aminosalicylic acid. The reaction is carried out in the presence of a catalyst, which is usually sodium hydroxide. The reaction takes place in a solvent, which is usually water or ethanol. The reaction mixture is then filtered, and the resulting solid is washed with water and dried.
Scientific Research Applications
2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has been extensively studied for its therapeutic effects in the treatment of IBD and RA. The drug has been found to be effective in reducing inflammation in the body and improving symptoms of these diseases. 2,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamidee has also been studied for its potential use in the treatment of other inflammatory conditions, such as psoriasis and ankylosing spondylitis.
properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-3-4-12(2)14(9-11)19(17,18)16-10-13-5-7-15-8-6-13/h3-9,16H,10H2,1-2H3 |
InChI Key |
BGQCREKJUBZZAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=NC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



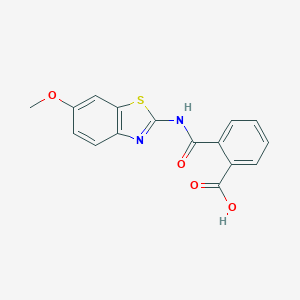

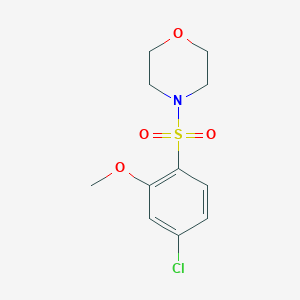
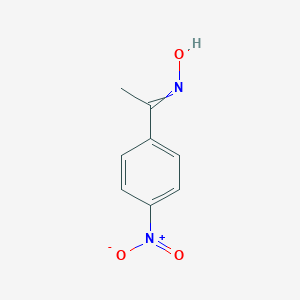
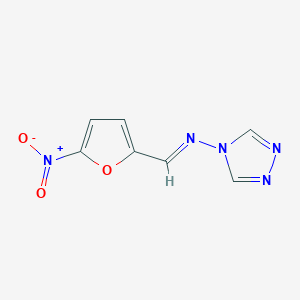

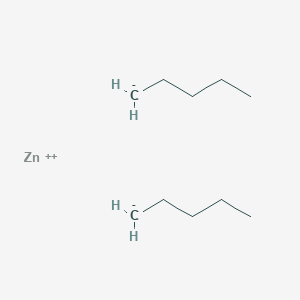


![1-[(2,4-Dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B225900.png)

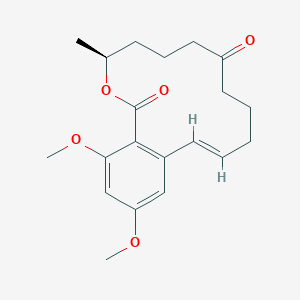
![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)
